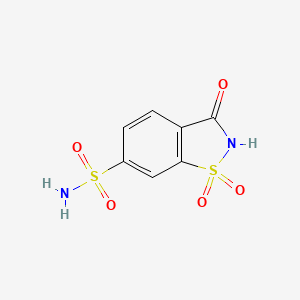
2-(5-Bromo-2-ethoxy-3-methoxyphenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2-ethoxy-3-methoxyphenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The presence of bromine, ethoxy, and methoxy groups on the phenyl ring makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-ethoxy-3-methoxyphenyl)-1,3-dioxolane typically involves the following steps:
Bromination: The starting material, 2-ethoxy-3-methoxyphenol, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the phenyl ring.
Formation of Dioxolane Ring: The brominated intermediate is then reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-ethoxy-3-methoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potentially as a precursor to pharmaceutical compounds.
Industry: As a building block in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-ethoxy-3-methoxyphenyl)-1,3-dioxolane would depend on its specific application. For example, if used as a pharmaceutical precursor, its mechanism would involve the biochemical pathways targeted by the final drug molecule. The presence of the bromine, ethoxy, and methoxy groups could influence its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxolane
- 2-(5-Bromo-2-ethoxyphenyl)-1,3-dioxolane
- 2-(5-Chloro-2-ethoxy-3-methoxyphenyl)-1,3-dioxolane
Uniqueness
The unique combination of bromine, ethoxy, and methoxy groups in 2-(5-Bromo-2-ethoxy-3-methoxyphenyl)-1,3-dioxolane distinguishes it from other similar compounds
Properties
Molecular Formula |
C12H15BrO4 |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
2-(5-bromo-2-ethoxy-3-methoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H15BrO4/c1-3-15-11-9(12-16-4-5-17-12)6-8(13)7-10(11)14-2/h6-7,12H,3-5H2,1-2H3 |
InChI Key |
CIJGSRRCKQWJMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)Br)C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate](/img/structure/B14759156.png)
![Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxylate](/img/structure/B14759163.png)
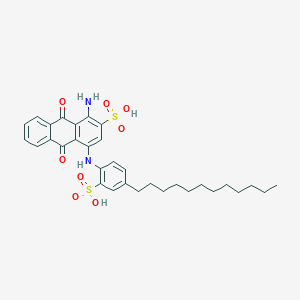


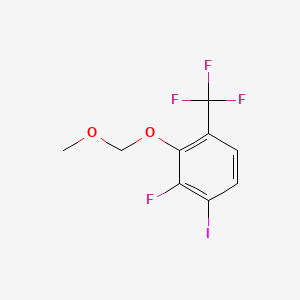
![1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, 2,2,3,3,7,7,8,8-octamethyl-](/img/structure/B14759191.png)
![4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B14759210.png)
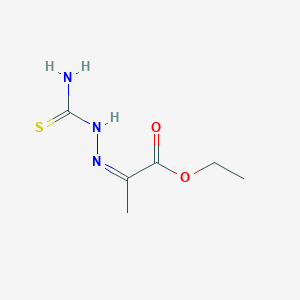
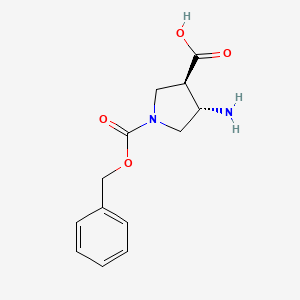

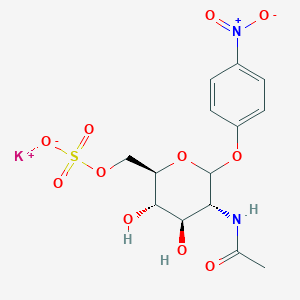
![(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B14759230.png)
